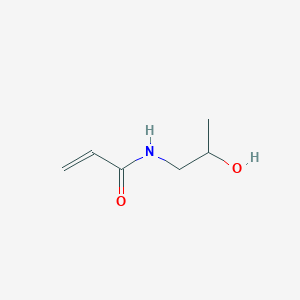

N-(2-hydroxypropyl)acrylamide

Description

Structural Context and Analogous Compounds in Polymer Chemistry

HPAm is structurally similar to other radically polymerizable monomers that have been successfully employed to create low-fouling materials, which are crucial for reducing non-specific protein adsorption and subsequent cell attachment in biomedical applications. nih.gov Notable examples of such monomers include those based on poly(ethylene glycol) (PEG), like poly(ethylene glycol) methacrylate (B99206) (PEGMA), zwitterionic monomers such as 2-methacryloyloxyethyl phosphorylcholine, and other non-charged monomers like acrylamide (B121943) and N-(2-hydroxypropyl) methacrylamide (B166291) (HPMAm). nih.gov

The amide bond in acrylamides and methacrylamides like HPAm and HPMAm offers greater stability against hydrolysis compared to the ester bonds found in analogous (meth)acrylates. researchgate.net This stability is a key advantage in many biological applications.

Below is a table comparing the key structural features of HPAm and its prominent analogue, HPMAm.

| Feature | N-(2-Hydroxypropyl)acrylamide (HPAm) | N-(2-Hydroxypropyl)methacrylamide (HPMAm) |

| Monomer Structure | Contains an acrylamide group | Contains a methacrylamide group (an additional methyl group on the carbon-carbon double bond) |

| Resulting Polymer | Poly(this compound) (pHPAm) | Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMAm) |

| Key Functional Group | Hydroxyl (-OH) group on the propyl side chain | Hydroxyl (-OH) group on the propyl side chain |

Rationale for Dedicated Academic Investigation of HPAm

The scientific community's focused interest in HPAm stems from several key properties that make it and its polymers highly suitable for advanced applications. While sharing the beneficial biocompatibility of its close relative, HPMAm, HPAm exhibits distinct polymerization kinetics. nih.gov

Research has shown that in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, HPAm polymerizes significantly faster—approximately eight times faster—than HPMAm. nih.gov This rapid polymerization allows for better control over the molecular weight distribution of the resulting polymer. nih.gov

Furthermore, hydrogels created from HPAm have demonstrated performance in preventing protein adsorption and cellular attachment that is equivalent to or even better than materials made from HPMAm and PEG. nih.govresearchgate.net This "low fouling" characteristic is essential for a wide array of biomedical applications where minimizing non-specific interactions with biological components is critical. nih.gov

The combination of biocompatibility, hydrolytic stability, and superior polymerization control has spurred dedicated academic investigation into HPAm-based polymers. nih.govresearchgate.net These polymers are being explored for a variety of uses, including as drug delivery vehicles, in tissue engineering scaffolds, and for creating antifouling surfaces on medical devices. smolecule.comrsc.orgresearchgate.net The ability to precisely tailor the properties of pHPAm makes it a versatile platform for developing next-generation biomaterials.

Structure

3D Structure

Properties

CAS No. |

99207-50-8 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)prop-2-enamide |

InChI |

InChI=1S/C6H11NO2/c1-3-6(9)7-4-5(2)8/h3,5,8H,1,4H2,2H3,(H,7,9) |

InChI Key |

IPGRTXQKFZCLJS-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)C=C)O |

Canonical SMILES |

CC(CNC(=O)C=C)O |

Origin of Product |

United States |

Monomer Synthesis and Functionalization of N 2 Hydroxypropyl Acrylamide

Monomer Synthesis Pathways and Optimization Strategies

The primary and most widely described method for synthesizing the N-(2-hydroxypropyl)acrylamide monomer is through the acylation of 1-amino-2-propanol with methacryloyl chloride. nih.govacs.org This reaction is typically performed in an organic solvent at reduced temperatures to control its exothermicity.

The general reaction involves dissolving 1-amino-2-propanol in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, along with a base to neutralize the hydrochloric acid byproduct. nih.govacs.orgmdpi.com Methacryloyl chloride, dissolved in the same solvent, is then added dropwise to the cooled reaction mixture. acs.org After the reaction proceeds for a set time, the resulting HPMA monomer is isolated and purified. A common purification method involves filtration to remove salt byproducts, followed by solvent removal under reduced pressure. acs.org Research has reported a melting point for the synthesized HPMA monomer in the range of 69–71 °C. nih.gov

Optimization of the synthesis focuses on the choice of solvent and base, reaction temperature, and purification methods to maximize yield and purity. The selection of the base is crucial; inorganic bases like sodium bicarbonate or sodium hydroxide (B78521) are commonly employed. acs.orgmdpi.com Temperature control, often maintaining the reaction at 0 °C during the addition of the acylating agent, is vital to prevent side reactions and polymerization of the methacryloyl chloride. acs.org

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Key Findings |

|---|---|---|---|---|---|

| 1-Amino-2-propanol | Methacryloyl chloride | Dichloromethane (CH₂Cl₂) | Sodium Bicarbonate (NaHCO₃) | 0 °C during addition, then room temperature | A standard method involving dropwise addition over 1 hour, followed by a 3-hour reaction. acs.org |

| 1-Amino-2-propanol | Methacryloyl chloride | Acetonitrile | Not specified in abstract | Not specified in abstract | Successfully used to produce HPMA for subsequent polymerization. nih.gov |

| 1-Amino-2-propanol | Methacryloyl chloride | Dichloromethane | Sodium Hydroxide (NaOH) | Not specified in abstract | Described as a standard procedure for preparing the HPMA monomer. mdpi.com |

Chemical Modification and Derivatization of HPAm for Tailored Polymerization

The versatility of HPMA-based polymers stems from the ability to introduce a wide range of functional groups, which can be achieved either by modifying the pHPMA polymer after its synthesis (post-polymerization modification) or by copolymerizing HPMA with functional monomers.

Post-Polymerization Modification

A direct method for functionalizing pHPMA involves the chemical modification of its pendent hydroxyl groups. A notable strategy is the reaction of the hydroxyl group with allyl isocyanate to form an N-allyl carbamate. acs.org This introduces a "clickable" allyl group onto the polymer backbone. These allyl moieties can then be further derivatized through efficient radical thiol–ene reactions, allowing for the attachment of diverse functionalities without significantly altering the polymer's molecular weight or dispersity. acs.orgresearchgate.net

Copolymerization with Functional Monomers

Copolymerization is a powerful and widely used approach to create functional, tailored HPMA-based materials. By incorporating comonomers that possess specific reactive groups, a variety of functionalities can be integrated into the final polymer structure.

Active Ester Copolymers: A common strategy involves copolymerizing HPMA with monomers containing active ester groups, such as N-acryloxysuccinimide (NAS) or pentafluorophenyl methacrylate (B99206) (PFPMA). rsc.orgnih.gov These active esters serve as reactive platforms for subsequent aminolysis, where various amine-containing molecules can be readily conjugated to the polymer backbone. researchgate.net Research has focused on optimizing these copolymerizations, for instance by selecting specific initial monomer feed compositions to avoid compositional drift and produce uniform polymer scaffolds. rsc.org

"Clickable" Copolymers: Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been used to synthesize HPMA copolymers with "clickable" functionalities. For example, HPMA can be copolymerized with azide-functionalized oligosaccharides using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. researchgate.net Another approach involves using specially designed bifunctional chain transfer agents in RAFT polymerization to produce telechelic (end-functionalized) pHPMA with alkyne groups, which can then be "clicked" with other molecules, such as diazido oligopeptides, to create biodegradable multiblock copolymers. scispace.com

Peptide-Containing Copolymers: To create polymers with enzymatically cleavable linkages, HPMA is often copolymerized with monomers that include peptide sequences, such as Gly-Phe-Leu-Gly (GFLG). nih.govnih.gov These peptide linkers can be designed to be stable in the bloodstream but cleaved by specific enzymes found within cells, such as lysosomal proteases. nih.gov

Crosslinked and Functional Nanogels: Biodegradable nanogels can be prepared through the dispersion polymerization of HPMA with a disulfide-containing crosslinker, like N,N′-bis(acryloyl)cystamine (BAC), and a functional monomer, such as 6-methacrylamidohexanoyl hydrazine (B178648) (BMH). mdpi.com This method allows for the creation of well-defined, sub-50 nm nanogels with reactive hydrazine groups available for further conjugation. mdpi.com

| Modification Strategy | Key Reagents / Comonomers | Resulting Functionality / Purpose | Polymerization Technique |

|---|---|---|---|

| Post-Polymerization Modification | Allyl isocyanate, then thiol-containing molecules | Introduces versatile allyl groups for subsequent thiol-ene "click" chemistry. acs.org | RAFT Polymerization |

| Active Ester Copolymerization | N-acryloxysuccinimide (NAS) | Creates a reactive scaffold for post-polymerization modification via aminolysis. rsc.org | RAFT Polymerization |

| Copolymerization with Peptides | Methacryloyl-Gly-Phe-Leu-Gly (MA-GFLG) derivatives | Incorporates enzymatically cleavable side chains. nih.govnih.gov | Free Radical or RAFT Polymerization |

| "Clickable" Multiblock Copolymers | Alkyne-functionalized chain transfer agent, diazido oligopeptides | Forms high molecular weight, biodegradable polymers via "click" chemistry. scispace.com | RAFT Polymerization |

| Nanogel Formation | N,N′-bis(acryloyl)cystamine (BAC), 6-methacrylamidohexanoyl hydrazine (BMH) | Produces biodegradable crosslinked nanogels with reactive hydrazine groups. mdpi.com | Dispersion Polymerization |

| End-Group Functionalization | Functional chain-transfer agents (e.g., 3-mercaptopropionic acid) | Produces semitelechelic polymers with terminal functional groups (e.g., carboxyl). acs.orgnih.gov | Chain Transfer Free Radical Polymerization |

Polymerization Mechanisms and Kinetic Characterization of N 2 Hydroxypropyl Acrylamide

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of HPAm

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a highly versatile and powerful method for synthesizing well-defined PHPAm. researchgate.net This technique offers excellent control over molecular weight, low dispersity (Đ), and high end-group fidelity, making it suitable for creating complex polymer architectures. nih.govmonash.edu The RAFT process involves the same fundamental steps of initiation, propagation, and termination as conventional radical polymerization, but with the addition of a key equilibrium step mediated by a RAFT agent, typically a thiocarbonylthio compound. monash.edu

In-Depth Mechanistic Studies of HPAm RAFT Systems

The mechanism of RAFT polymerization allows for the synthesis of polymers with living characteristics. The process is initiated by a standard radical initiator. The propagating polymer chains (P•) reversibly react with the RAFT agent (a thiocarbonylthio compound). This reaction forms a dormant intermediate radical, which can then fragment to release either the initial propagating chain or a new radical (R•) derived from the RAFT agent, which then initiates the growth of a new polymer chain. This rapid exchange between active (propagating) and dormant (RAFT-adduct) species ensures that all polymer chains grow at a similar rate. monash.edu

Systematic investigations into the RAFT polymerization of HPAm have demonstrated the "living" or controlled nature of the process. This is evidenced by a linear increase in the number-average molecular weight (Mn) with monomer conversion and the production of polymers with low dispersity values (Đ ≤ 1.1). nih.govresearchgate.net

Solvents play a crucial role in the RAFT polymerization of HPAm. Studies have shown that polymerization in aprotic solvents can lead to retardation, resulting in low conversions and poor control over the polymerization. monash.edu This phenomenon is attributed to intra- and intermolecular hydrogen bonding between the polymer chains and the monomer, which hinders the fragmentation of the RAFT adduct radical. rsc.org In contrast, the use of protic solvents, particularly water, mitigates this retardation effect, leading to higher polymerization rates and better control. researchgate.netrsc.org Computational simulations and temperature-dependent NMR experiments have supported the hypothesis that hydrogen bonding is a key factor in the solvent-dependent kinetics of HPAm RAFT polymerization. monash.edursc.org

Kinetic Rate Law Determination and Comparative Analysis with Related Monomers

The kinetics of HPAm RAFT polymerization typically follow a pseudo-first-order rate law. This is demonstrated by a linear relationship between ln([M]0/[M]t) and polymerization time, where [M]0 is the initial monomer concentration and [M]t is the monomer concentration at time t. nih.govrsc.org This linearity indicates a constant concentration of active radicals throughout the polymerization process, which is a hallmark of a controlled polymerization. nih.gov

The rate of polymerization (Rp) in a RAFT system follows the same general principles as conventional free radical polymerization, as shown in the equation below, where kp is the propagation rate constant, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals.

Rp = kp[M][P•]

The apparent propagation rate constant (kp,app) for HPAm has been shown to increase with a higher percentage of water in solvent mixtures (e.g., DMF/water or 1,4-dioxane/water), confirming that solvent choice directly influences polymerization kinetics. rsc.org For instance, in a surface-initiated RAFT polymerization, the apparent propagation rate constant gradually increased with a higher water content in a DMF/water mixture. rsc.org

When comparing the polymerization of HPAm with other methacrylamides, deviations from linear first-order kinetics can be observed at longer polymerization times or higher conversions. This is often attributed to a decrease in the radical concentration due to termination reactions, a behavior also seen with monomers like N,N-dimethylacrylamide (DMAA). researchgate.net

| Parameter | Observation in HPAm RAFT Polymerization | Reference |

| Kinetic Order | Pseudo-first-order (linear ln([M]0/[M]t) vs. time) | nih.govrsc.org |

| Molecular Weight | Linear increase of Mn with conversion | nih.govresearchgate.net |

| Dispersity (Đ) | Low values, typically ≤ 1.1 | nih.gov |

| Solvent Effect | Rate increases with solvent proticity (e.g., water content) | rsc.org |

Influence of Chain Transfer Agents and Initiators on HPAm Polymerization

The choice of both the Chain Transfer Agent (CTA) and the initiator is critical for achieving a well-controlled RAFT polymerization of HPAm. The effectiveness of the CTA depends on its R (leaving) and Z (stabilizing) groups, which must be selected to suit the specific monomer. monash.edu

For HPAm, which is a "more activated monomer" (MAM), trithiocarbonates and dithiobenzoates are commonly used CTAs. monash.eduresearchgate.net Studies have shown that trithiocarbonates can offer better control and higher polymerization rates in aqueous media compared to dithiobenzoates. researchgate.net For example, polymerizations using 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid (a trithiocarbonate) have demonstrated excellent control. researchgate.net The ratio of monomer to CTA ([M]/[CTA]) is a key parameter used to control the target molecular weight of the resulting polymer. scispace.com

The initiator provides the initial source of radicals to begin the polymerization. Common thermal initiators used for HPAm polymerization include 2,2′-azobisisobutyronitrile (AIBN) and 4,4′-azobis(4-cyanovaleric acid) (V-501). nih.gov The polymerization rate can be manipulated by adjusting the initiator concentration. However, to ensure a high degree of "livingness" (the fraction of polymer chains that retain their active thiocarbonylthio end-group), a high ratio of [CTA]0/[Initiator]0 is required. acs.org

| Component | Type/Example | Role in HPAm Polymerization | Reference |

| Chain Transfer Agent (CTA) | Trithiocarbonates (e.g., 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid) | Mediates the reversible transfer process, controls molecular weight and dispersity. Often provides better control in aqueous systems. | researchgate.net |

| Dithiobenzoates (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) | Effective for HPAm control, though may show more retardation effects. | researchgate.net | |

| Initiator | Azo compounds (e.g., AIBN, V-501) | Provides the initial source of radicals to start polymerization. | nih.gov |

Other Controlled Radical Polymerization Approaches for HPAm

Besides RAFT, other controlled radical polymerization (CRP) techniques have been employed for the synthesis of well-defined PHPAm. researchgate.net

Atom Transfer Radical Polymerization (ATRP) has been attempted for HPAm. However, achieving a well-controlled polymerization has proven challenging. Early attempts using common ATRP catalyst systems (e.g., copper complexes with linear amines or bipyridine ligands) resulted in very low monomer conversions, even after extended reaction times. acs.org While using a more active catalyst system with 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam) as a ligand led to high yields, the polymerization was not controlled. acs.org The poor control is attributed to factors such as slow activation/deactivation rates and potential side reactions. acs.org

Photoinduced Single-Electron Transfer Living Radical Polymerization (SET-LRP) has been successfully used to grow PHPAm brushes from surfaces. This method uses a photocatalyst (typically a copper complex) that is activated by light to initiate polymerization. Kinetic studies of surface-initiated SET-LRP of HPAm showed a linear evolution of polymer brush thickness with time, indicating pseudo-first-order kinetics and a living process. rsc.org A key advantage of this technique is that it can proceed rapidly at very low catalyst concentrations. The addition of water to the solvent system was found to increase the polymerization rate significantly. rsc.org

Conventional Free Radical Polymerization of HPAm

Conventional free radical polymerization is a more traditional method for synthesizing PHPAm. While it does not offer the fine control over molecular architecture seen in CRP techniques, it is a robust and widely used method. researchgate.net In this process, a monomer, an initiator, and a solvent are heated to generate radicals and initiate polymerization.

Dispersion polymerization is another conventional technique used to produce PHPAm particles. In this method, the monomer and initiator are soluble in the reaction medium, but the resulting polymer is not. The polymerization is carried out in the presence of a stabilizer to form stable, spherical particles. Kinetic studies of the dispersion polymerization of HPAm have shown a steep initial polymerization rate, with the reaction nearing completion within a few hours. mdpi.com The final monomer conversion, however, can vary depending on the specific reaction conditions and comonomers used. mdpi.com A comparison of polymers made by conventional free radical polymerization and RAFT showed that while RAFT produces polymers with lower dispersity (Đ ~1.1–1.3) compared to the free radical method (Đ ~1.5–1.7), the resulting properties of self-assembled micelles from these polymers can be remarkably similar. nih.gov

Design and Synthesis of Poly N 2 Hydroxypropyl Acrylamide Phpam Architectures

Controlled Synthesis of Linear PHPAm Homopolymers

The synthesis of well-defined linear PHPAm homopolymers, characterized by predetermined molecular weights and low polydispersity (a measure of the uniformity of chain lengths), is crucial for high-performance applications. Controlled/living radical polymerization (CRP) techniques have emerged as the most effective methods for achieving this level of precision.

Among the CRP methods, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been particularly successful for N-(2-hydroxypropyl)methacrylamide (HPMA), a closely related and widely studied monomer. nih.gov Conditions have been established that permit the direct, controlled polymerization of HPMA in aqueous media. nih.gov A typical RAFT system for this purpose involves using 4-cyanopentanoic acid dithiobenzoate as the chain transfer agent (CTA) and 4,4'-azobis(4-cyanopentanoic acid) as the initiator in a buffered aqueous solution at elevated temperatures (e.g., 70°C). nih.gov This approach yields polymers with a linear increase in molecular weight corresponding to monomer conversion and narrow molecular weight distributions. nih.gov The "living" nature of this process is demonstrated by the ability to re-initiate polymerization from a PHPAm macroCTA to form block copolymers. nih.gov

Atom Transfer Radical Polymerization (ATRP) has also been investigated for acrylamide-type monomers. acs.orgacs.org However, the direct ATRP of (meth)acrylamides like HPMA has proven challenging. acs.orgacs.org Standard ATRP catalyst systems, such as those using copper halides with linear amine or bipyridine ligands, often result in very low conversions and lack of control. acs.orgacs.org This difficulty is attributed to several factors, including the potential for the polymer's amide groups to complex with the copper catalyst, altering its activity, and possible side reactions that remove the terminal halogen required for the polymerization to remain active. acs.orgacs.org While some success has been achieved using specific, more strongly complexing ligands like 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam), the process often remains uncontrolled. acs.org

| Polymerization Method | Monomer | Initiator / Catalyst System | Key Findings | Reference |

| RAFT | HPMA | 4-cyanopentanoic acid dithiobenzoate (CTA) / 4,4'-azobis(4-cyanopentanoic acid) | Achieved controlled polymerization directly in aqueous media; demonstrated "living" characteristics via chain extension. | nih.gov |

| RAFT | HPMA | Dialkyne-functionalized CTA / AIBN | Good control with linear increase of molecular weight with conversion and low polydispersity (<1.1). Used to create telechelic polymers. | nih.gov |

| ATRP | HPMA | CuBr / Me4Cyclam | Resulted in high yields but the polymerization was not controlled. Attributed to slow deactivation of the catalyst. | acs.orgacs.org |

| ATRP | HPMA | CuCl / Bipyridine | Very low conversion was observed even after extended reaction times (>20 h at 90 °C). | acs.orgacs.org |

Copolymerization Strategies for PHPAm-Based Materials

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to impart new functionalities and properties to PHPAm-based materials. By selecting appropriate co-monomers, researchers can fine-tune the polymer's characteristics for specific needs.

A significant strategy for creating functional surfaces and hydrogels involves the incorporation of photo-reactive moieties into the polymer backbone. This is achieved by copolymerizing HPAm with a monomer that contains a photo-activatable group, such as a benzophenone (B1666685).

Researchers have successfully synthesized photo-reactive copolymers of 2-hydroxypropyl acrylamide (B121943) and N-benzophenone acrylamide. rsc.org These linear or branched copolymers can be dissolved and then deposited onto a substrate material by methods like spin coating. Upon exposure to ultraviolet (UV) light, the benzophenone group becomes activated and can form a covalent bond with adjacent C-H bonds on the substrate or other polymer chains. rsc.orgresearchgate.net This process simultaneously anchors the polymer to the surface and crosslinks the chains, forming a stable coating without requiring specific functional groups on the substrate material. rsc.org The properties of the resulting coating can be adjusted by changing the molar ratio of the benzophenone co-monomer in the initial copolymer. rsc.org

Beyond photo-reactivity, various other co-monomers are used with HPAm (or its methacrylamide (B166291) counterpart, HPMA) to introduce a wide array of functionalities.

For Biodegradability: To overcome the non-biodegradability of the standard PHPAm backbone, which can limit its use in certain biomedical applications, researchers have designed multiblock copolymers. nih.gov This involves synthesizing telechelic (end-functionalized) PHPAm chains via RAFT polymerization and then linking them together using biodegradable segments, such as enzyme-sensitive oligopeptides. nih.gov

For Stimuli-Responsiveness: Copolymers can be designed to respond to specific biological signals. For instance, copolymerizing HPMA with N,N′-bis(acryloyl)cystamine (BAC), a crosslinker containing a disulfide bond, results in reduction-sensitive nanogels. rsc.org These structures are stable under normal conditions but can be broken down in a reducing environment, such as that found inside cells. rsc.org

For Bioimaging: To enable visualization of the polymer in biological systems, fluorescent co-monomers can be incorporated. Amphiphilic copolymers of HPMA have been synthesized with fluorophores that exhibit aggregation-induced emission (AIE). nih.gov These polymers self-assemble in aqueous environments, causing the AIE segments to aggregate and become highly fluorescent, making them suitable for cellular imaging. nih.gov

| Co-monomer System | Resulting Polymer Type | Introduced Property / Functionality | Reference |

| N-benzophenone acrylamide | Photo-reactive copolymer | Allows for UV-induced crosslinking and surface anchoring. | rsc.org |

| Diazido oligopeptide (linker) | Multiblock copolymer | Introduces biodegradability via enzyme-cleavable linkages. | nih.gov |

| N,N′-bis(acryloyl)cystamine (BAC) | Reduction-sensitive nanogel | Network degrades in response to reducing agents like glutathione. | rsc.org |

| Anthracene-derived fluorophore | Amphiphilic fluorescent copolymer | Provides aggregation-induced emission for bioimaging applications. | nih.gov |

Formation of Crosslinked PHPAm Networks

Crosslinked networks of PHPAm, commonly known as hydrogels, are three-dimensional polymer structures that can absorb large amounts of water while maintaining their structural integrity. Their synthesis can be achieved either during the polymerization process itself or by crosslinking pre-formed polymer chains.

Hydrogel networks can be formed in a single step by including a crosslinking agent in the polymerization mixture. The crosslinker is typically a monomer with two or more polymerizable groups, which allows it to connect multiple growing polymer chains into a single network.

A key example is the synthesis of PHPAm-based nanogels via inverse emulsion RAFT polymerization. rsc.org In this method, the HPMA monomer is copolymerized with a crosslinking monomer, such as N,N′-bis(acryloyl)cystamine (BAC). The polymerization takes place within nanodroplets of an aqueous monomer solution dispersed in an oil phase. When the ratio of the BAC crosslinker to the RAFT chain transfer agent is sufficiently high, crosslinked nanoparticles (nanogels) are formed directly. rsc.org Similarly, dispersion polymerization in an aqueous alcohol medium has been used to prepare biodegradable PHPAm nanogels, where a crosslinker is included from the start to generate the networked structure. mdpi.com

Alternatively, crosslinked networks can be created in a two-step process. First, linear or branched polymers are synthesized, and then they are subjected to a separate reaction to form crosslinks between the chains.

UV-induced crosslinking is a prominent example of this approach. As described previously, copolymers of HPAm and a photo-reactive co-monomer like N-benzophenone acrylamide are first synthesized and purified. rsc.org These polymers are then processed into a desired form, such as a thin film. Subsequent exposure to UV light activates the benzophenone groups, which then react to form covalent crosslinks between adjacent polymer chains, solidifying the material into a stable hydrogel network. rsc.org This method offers excellent control over the final hydrogel properties, as the crosslinking density can be precisely managed by adjusting the amount of photo-reactive co-monomer and the UV exposure dose. rsc.orgresearchgate.net

Grafting and Surface-Initiated Polymerization of HPAm

Synthesis of PHPAm Polymer Brushes via Surface-Initiated Techniques

Surface-initiated controlled radical polymerization (SI-CRP) methods are instrumental in creating well-defined polymer brushes with controlled thickness, composition, and architecture. researchgate.net These techniques allow for the linear growth of polymer chains from the surface, a hallmark of a controlled polymerization process. Key methods employed for the synthesis of poly(HPMA) brushes, which are analogous for PHPAm, include Surface-Initiated Reversible Addition-Fragmentation Chain-Transfer (SI-RAFT) polymerization and Surface-Initiated Single-Electron Transfer Living Radical Polymerization (SI-SET-LRP).

Surface-Initiated RAFT (SI-RAFT) Polymerization:

SI-RAFT is a versatile technique that allows for the synthesis of polymer brushes on various substrates. The process involves immobilizing a RAFT chain transfer agent (CTA) onto the surface, from which the polymer chains grow in the presence of monomer and a free radical initiator. To maintain control over the polymerization in the solution phase and prevent uncontrolled grafting, a "free" or sacrificial CTA is often added to the reaction mixture. rsc.org

Researchers have successfully synthesized poly(HPMA) brushes on silicon substrates using interface-mediated RAFT polymerization. researchgate.netrsc.org In a typical procedure, the silicon surface is first modified to anchor the CTA. The polymerization is then carried out by immersing the functionalized substrate in a solution containing the HPMA monomer and a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN), often under inert conditions and at elevated temperatures (e.g., 70-80 °C). rsc.orgnih.gov The solvent choice is critical, as it can influence the polymerization rate and the resulting grafting density of the polymer brushes. rsc.org For instance, the polymerization of HPMA has been studied in solvents like water, methanol, and dimethylformamide (DMF). rsc.orgnih.gov

The controlled nature of SI-RAFT is evidenced by a linear increase in the dry film thickness of the polymer brush over time. This technique allows for the synthesis of poly(HPMA) brushes with varied molecular weights, for example, ranging from 10,100 to 48,500 g/mol . researchgate.netrsc.org Characterization of these brushes using techniques like ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) confirms the successful grafting and allows for the calculation of key parameters.

| Polymerization Technique | Substrate | Key Reaction Conditions | Resulting Brush Dry Thickness (nm) | Grafting Density (σ, chains/nm²) | Avg. Distance Between Grafting Sites (D, nm) | Reference |

|---|---|---|---|---|---|---|

| Interface-Mediated RAFT | Silicon | Free polymers with Mₙ from 10,100 to 48,500 g/mol | Not specified | 0.52 | 1.3 | researchgate.netrsc.org |

| SI-RAFT in Methanol | Silicon | Low-temperature initiator, 45 °C, 24 h | 13.5 | Not specified | Not specified | rsc.org |

Surface-Initiated Single-Electron Transfer Living Radical Polymerization (SI-SET-LRP):

SI-SET-LRP is another powerful method for growing polymer brushes. It is known for its tolerance to experimental conditions and the ability to proceed at very low catalyst concentrations. This technique has been employed to assemble poly(HPMA) brushes from silicon surfaces. researchgate.net A key advantage is the ability to conduct the polymerization with copper catalyst concentrations as low as 80 parts per billion. The living nature of this grafting-from process is demonstrated by the linear increase in brush thickness with time and the successful formation of block copolymers. researchgate.net This method has also been used to create micropatterns of poly(HPMA) brushes on silicon surfaces for the first time. researchgate.net

Covalent Anchoring Methodologies on Diverse Substrates

The successful synthesis of polymer brushes via the "grafting-from" method is critically dependent on the initial covalent anchoring of the polymerization-initiating species to the substrate. rsc.org The choice of anchoring methodology depends on the chemical nature of the substrate.

Silicon/Silica (B1680970) Substrates:

Silicon wafers and silica surfaces are the most common model substrates for studying polymer brush synthesis due to their smooth, well-characterized surfaces and the robust chemistry available for their functionalization. researchgate.net The standard procedure involves several steps:

Surface Activation: The silicon substrate is first cleaned and activated to generate surface hydroxyl (-OH) groups. A common method is treatment with a UV/Ozone cleaner. rsc.org

Silanization: The activated surface is then treated with a silane (B1218182) coupling agent to form a stable, self-assembled monolayer (SAM). The silane molecule has two key parts: a headgroup (e.g., a trialkoxysilane) that covalently bonds to the surface hydroxyls forming stable Si-O-Si bonds, and a tail group that presents the desired functionality for the subsequent polymerization step. researchgate.net

Initiator/CTA Immobilization: For SI-ATRP, a silane bearing an alkyl halide initiator is used. For SI-RAFT, the process is typically a two-step modification. First, a surface is created with a suitable functional group (e.g., an amine or a terminal alkene). Then, a CTA molecule with a complementary reactive group (e.g., a carboxylic acid) is covalently attached to the functionalized surface. researchgate.netrsc.org For example, a RAFT agent, 4-cyano-4-(propylsulfanylthiocarbonyl)sulfanyl pentanoic acid, has been anchored to a silicon surface that was pre-functionalized with 9-decen-1-ol (B78377) to form a self-assembled monolayer. researchgate.netrsc.org

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 | Cleaning and activation of silicon wafer (e.g., UV/Ozone) | To generate surface hydroxyl (-OH) groups | rsc.org |

| 2 | Formation of a self-assembled monolayer (SAM) (e.g., using 9-decen-1-ol) | To introduce a reactive functional group (e.g., terminal alkene) | researchgate.netrsc.org |

| 3 | Reaction with a RAFT agent (e.g., 4-cyano-4-(propylsulfanylthiocarbonyl)sulfanyl pentanoic acid) | To covalently anchor the RAFT CTA to the surface | researchgate.netrsc.org |

Other Substrates:

While silicon is a common model, the principles of covalent anchoring can be extended to other materials. For instance, on gold surfaces, thiol-based chemistry is often used to form stable SAMs for initiator attachment. For titanium surfaces, which are prevalent in biomedical implants, chemistries involving phosphonic acids or catechols (inspired by mussel adhesive proteins) can be employed to create a stable anchor point for subsequent "grafting-from" polymerization. rsc.org

Advanced Characterization and Structure Property Relationships of Phpam Systems

Elucidation of PHPAm Molecular Weight and Dispersity via Advanced Chromatography

The molecular weight (MW) and dispersity (Đ), also known as the polydispersity index (PDI), are fundamental parameters that significantly influence the physicochemical and biological properties of PHPMA. Size-exclusion chromatography (SEC) is a cornerstone technique for determining these characteristics. acs.orgrsc.org SEC separates macromolecules based on their hydrodynamic volume, allowing for the determination of both number-average molecular weight (Mn) and weight-average molecular weight (Mw), from which the dispersity (Mw/Mn) is calculated. aacrjournals.orgacs.org

Advanced SEC systems often incorporate multiple detectors, such as multi-angle light scattering (MALS), viscometers, and refractive index (RI) detectors, to provide absolute molecular weight determination without the need for column calibration with polymer standards. rsc.orgacs.org This multi-detector approach is particularly valuable for complex architectures like PHPMA conjugates. acs.org For instance, the characterization of a conjugate between PHPMA and the antitumor drug camptothecin (B557342) was successfully achieved using a multi-detector SEC system. acs.org

The choice of mobile phase is critical for accurate SEC analysis. For PHPMA and its conjugates, a common mobile phase is dimethylformamide (DMF) containing additives like lithium bromide (LiBr) and acetic acid to prevent polymer-column interactions and aggregation. acs.org Other studies have utilized aqueous buffers, such as sodium acetate, for the analysis of water-soluble PHPMA. rsc.org

The synthesis method directly impacts the resulting molecular weight and dispersity. Controlled radical polymerization techniques, like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been instrumental in producing PHPMA with well-defined molecular weights and narrow dispersities (Đ < 1.1). scispace.com Kinetic studies of RAFT polymerization of HPMA have demonstrated a linear increase of Mn with monomer conversion, confirming the controlled nature of the polymerization. scispace.com In contrast, conventional free radical polymerization often yields polymers with broader molecular weight distributions. acs.org

Table 1: Molecular Weight and Dispersity of PHPMA Synthesized via Different Methods

| Polymer System | Synthesis Method | Mn (kDa) | Mw (kDa) | Dispersity (Đ or PDI) | Source |

|---|---|---|---|---|---|

| HPMA-JHAMC | Free Radical Copolymerization | 87 | - | 1.85 | aacrjournals.org |

| HPMA-JHPD | Free Radical Copolymerization | 196 | - | 1.21 | aacrjournals.org |

| α,ω-dialkyne polyHPMA | RAFT Polymerization | - | 182 | 1.07 | scispace.com |

| Diblock polyHPMA | RAFT Polymerization | 53 | - | 1.09 | scispace.com |

| HP-PCL Conjugate | Monomer Conjugation | - | - | 0.11 ± 0.01 | acs.org |

| nBu-PCL-HP Conjugate | Monomer Conjugation | - | - | 0.56 ± 0.31 | acs.org |

| ISAL-PCL-HP Conjugate | Monomer Conjugation | - | - | 0.46 ± 0.11 | acs.org |

| P1 Copolymer | Radical Copolymerization | 11,600 | 15,200 | 1.31 | nih.gov |

| P5 Copolymer | Radical Copolymerization | 30,300 | 34,800 | 1.16 | nih.gov |

Spectroscopic and Elemental Analysis for Polymer Structure Confirmation

Confirmation of the chemical structure of PHPMA and its derivatives is paramount. A combination of spectroscopic techniques and elemental analysis provides a detailed picture of the polymer's composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are powerful tools for elucidating the structure of HPMA monomers and their corresponding polymers. acs.orgmdpi.com In the ¹H NMR spectrum of the HPMA monomer, characteristic peaks corresponding to the vinyl protons (CH₂=), the amide proton (NH), the methine proton of the hydroxypropyl group (CHOH), and the methyl protons are observed. mdpi.com Upon polymerization, the disappearance of the vinyl proton signals and the appearance of a broad polymer backbone signal confirm successful polymerization. For copolymers and conjugates, ¹H NMR is used to verify the incorporation of different monomer units and functional groups. acs.orgnih.govacs.org For example, in starlike HPMA copolymers, specific proton peaks can be assigned to the dendrimer core and the amide bonds formed during conjugation. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the polymer. acs.orgnih.gov Key absorption bands for PHPMA include those for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). nih.gov FTIR can also confirm the presence of other functional groups in copolymers and conjugates. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for quantifying the incorporation of specific chromophoric groups into the PHPMA backbone. aacrjournals.orgresearchgate.net For instance, the content of thiazolidine-2-thione reactive groups in a PHPMA copolymer was determined using its characteristic absorbance at 305 nm. researchgate.net It has also been used to determine the mole fraction of drug-containing monomers in polymer-drug conjugates. aacrjournals.org

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the polymer, which can be compared to the calculated theoretical values to confirm the purity and composition of the synthesized HPMA monomer and its polymers. mdpi.com

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to characterize semitelechelic PHPMA, providing information on the molecular weight and the nature of the end groups. acs.orgscispace.com

Table 2: Spectroscopic and Elemental Analysis Data for HPMA and PHPMA

| Analysis Technique | Compound | Characteristic Signals/Bands/Values | Source |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | HPMA Monomer | δ 7.79 (s, 1H, NH); δ 5.65 (s, 1H, CH₂=); δ 5.30 (s, 1H, CH₂=); δ 4.69 (s, 1H, OH); δ 3.74–3.65 (m, 1H, CHOH); δ 3.1–3.0 (m, 2H, CH₂N); δ 1.85 (s, 1H, CH₃C); δ 1.01 (d, 3H, CH₃CH) | mdpi.com |

| ¹H NMR (D₂O) | α,ω-dialkyne polyHPMA | Broad peaks corresponding to the polymer backbone and specific end-group signals. | scispace.com |

| FTIR | HP-PCL Conjugate | 2946.79 & 2866.69 cm⁻¹ (CH stretching), 1629.44 cm⁻¹ (C=O stretching) | acs.org |

| FTIR (aqueous solution) | poly(HPMA)-g-CGGBeta11 | 1617 cm⁻¹ (high β-sheet content) | nih.gov |

| UV-Vis Spectroscopy | poly(HPMA-co-MA-AP-TT) | λmax = 305 nm (thiazolidine-2-thione groups) | researchgate.net |

| Elemental Analysis | HPMA Monomer | Calculated: C 57.7%, H 8.33%, N 8.33%. Found: C 57.96%, H 8.64%, N 8.44% | mdpi.com |

Morphological Characterization of PHPAm Architectures (e.g., hydrogels, surface layers)

The performance of PHPMA in various applications, particularly in the form of hydrogels and surface coatings, is intrinsically linked to its morphology. Several microscopy techniques are employed to visualize the structure of these architectures at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface and internal structure of PHPMA hydrogels. nih.govacs.orgcas.cz Lyophilized (freeze-dried) hydrogel samples are typically coated with a conductive material (e.g., gold) before imaging. nih.gov SEM images of PHPMA hydrogels often reveal a highly porous, interconnected network structure. acs.orgtandfonline.com The pore size can range from micrometers to nanometers, and this porosity is crucial for applications such as tissue engineering, as it allows for cell migration and nutrient transport. tandfonline.com For example, PHPMA cryogels, formed by polymerization at sub-zero temperatures, exhibit a macroporous structure. cas.cz The morphology of self-assembled hydrogels from PHPMA grafted with peptides has been shown to have a leaf-like appearance with uniformly aligned lamellae. nih.gov

Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM and is used to visualize the finer details of PHPMA nanostructures, such as nanogels and micelles. mdpi.com TEM analysis of PHPMA-based nanogels has revealed spherical morphologies with diameters in the tens of nanometers. mdpi.com

Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful technique for imaging the three-dimensional structure of hydrated hydrogels. nih.gov It can be used in conjunction with fluorescent probes to study the distribution and accessibility of functional groups within the hydrogel network. nih.gov

Atomic Force Microscopy (AFM): AFM is employed to characterize the surface topography of PHPMA layers and nanocomposites at the nanoscale. researchgate.net It can provide information on the surface roughness and the dispersion of components in a nanocomposite, such as graphene sheets modified with PHPMA. researchgate.net

Table 3: Morphological Characteristics of Different PHPMA Architectures

| PHPMA Architecture | Characterization Technique | Key Morphological Findings | Source |

|---|---|---|---|

| PHPMA Hydrogel | SEM | Highly porous structure with interconnected pores; microspheres of 3-5 µm diameter aggregated into clusters. | acs.org |

| Self-Assembled PHPMA-Peptide Hydrogel | SEM | Highly porous, leaf-like appearance with uniformly aligned lamellae. | nih.gov |

| PHPMA Cryogel | SEM | Macroporous internal structure. | cas.cz |

| PHPMA-BAC Nanogel | TEM | Spherical nanoparticles with diameters around 21-30 nm. | mdpi.com |

| Graphene/PHPMA Nanocomposite | AFM & TEM | Covalent linkage between PHPMA chains and graphene sheets confirmed. | researchgate.net |

| Sialyllactosyl-HPMA Hydrogel | SEM & CLSM | Heterogeneous swollen network with a multimodal pore size distribution. | tandfonline.comnih.gov |

Rheological Investigations of PHPAm Solutions and Gels

Rheology is the study of the flow and deformation of matter, and it provides crucial insights into the viscoelastic properties of PHPMA solutions and hydrogels. Rheological measurements are typically performed using an oscillating rheometer to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. turkjps.org

The rheological behavior of PHPMA systems is highly dependent on factors such as temperature, concentration, and molecular architecture. nih.gov For thermosensitive PHPMA copolymers, rheology is used to study the sol-gel transition. turkjps.orgnih.gov As the temperature increases towards the lower critical solution temperature (LCST), these polymers undergo a transition from a solution (sol) to a hydrogel, characterized by a significant increase in both G' and G'', with G' eventually exceeding G''. turkjps.orgnih.gov This property is particularly relevant for injectable drug delivery systems that are liquid at room temperature and form a gel at body temperature. nih.gov

Studies on thermosensitive ABA triblock copolymers with PHPMA-lactate A-blocks and a PEG B-block have shown that the gel strength increases with increasing temperature and concentration. nih.gov Interestingly, weaker hydrogels were formed with increasing length of the thermosensitive blocks, which was attributed to a lower cross-linking density in the physical network. nih.gov

For PHPMA-based conjugates, rheological evaluations have demonstrated non-Newtonian flow behavior, which is important for understanding their processing and in vivo performance. acs.orgresearchgate.net The flow properties of these conjugates can often be described by models such as the Herschel-Bulkley or power-law models. researchgate.net

Microrheology has also been used to confirm the concentration-dependent gelation of self-assembling PHPMA-peptide hydrogels, showing a transition from viscous to viscoelastic and finally to a purely elastic behavior as the concentration increases. nih.gov

Table 4: Rheological Properties of PHPMA Systems

| PHPMA System | Key Rheological Findings | Significance | Source |

|---|---|---|---|

| Thermosensitive Triblock Copolymer Hydrogels | Gelation occurs rapidly upon increasing temperature to 37°C; G' and G'' follow power laws over the entire frequency range. | Suitable as an injectable formulation. | nih.gov |

| PNIPAAm-PHPMA-PNIPAAm Triblock Copolymers | Storage modulus (G') increases with increasing temperature; LCST increases as the PNIPAAm content decreases. | In situ gel formation under physiological conditions. | turkjps.org |

| HPMA-PCL Conjugates | Non-Newtonian flow behavior, best described by Herschel-Bulkley and power-law models. | Important for processing and potential biomedical applications. | acs.orgresearchgate.net |

| Self-Assembled PHPMA-Peptide Hydrogel | Concentration-dependent gelation; transition from viscous to purely elastic behavior with increasing concentration. | Confirms hydrogel formation through self-assembly. | nih.gov |

Theoretical and Computational Chemistry of N 2 Hydroxypropyl Acrylamide Polymerization

Quantum Chemical Calculations for HPAm Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are instrumental in understanding the intrinsic reactivity of the HPAm monomer. nih.govredalyc.org These methods allow for the calculation of various electronic structure properties that govern how the monomer will behave in a polymerization reaction.

Key parameters that can be calculated include atomic charge densities, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP) maps. nih.govresearchgate.netnih.gov For acrylamide-type monomers, the charge distribution across the vinyl group (Cα=Cβ) and the carbonyl carbon (C=O) is of particular interest. The electron-donating or withdrawing nature of the N-substituent, in this case, the 2-hydroxypropyl group, can influence the electrophilicity of the β-carbon, which is the primary site of radical attack during polymerization. nih.gov

A study on various acrylamides revealed that the charge density of the carbon atoms in the vinyl group is a key determinant of their reactivity. nih.gov The presence of an electron-donating group can decrease the electrophilicity of the double bond, potentially affecting the rate of polymerization. nih.gov For HPAm, the hydroxypropyl group's electronic influence would be a crucial factor in its reactivity profile compared to other acrylamides.

Furthermore, the energy of the LUMO can provide insights into the susceptibility of the monomer to nucleophilic attack, which is relevant in certain polymerization techniques. nih.gov A lower LUMO energy generally corresponds to a higher reactivity towards radical addition. nih.gov MEP maps visually represent the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), thereby identifying likely sites for interaction with other molecules. nih.gov

Table 1: Calculated Quantum Chemical Properties for Acrylamide (B121943) Monomers

| Monomer | q(Cα) | q(Cβ) | εLUMO (eV) |

| Acrylamide | Data not available | Data not available | Data not available |

| N,N-diethylacrylamide | Data not available | Data not available | Data not available |

| N,N'-methylenebis(acrylamide) | Data not available | Data not available | Data not available |

Simulation of HPAm Polymerization Kinetics and Chain Growth

Simulating the kinetics of HPAm polymerization provides a bridge between the quantum mechanical understanding of monomer reactivity and the macroscopic properties of the resulting polymer, such as molecular weight distribution and polymer architecture. Kinetic Monte Carlo (kMC) simulations are a powerful tool for this purpose, as they can model the stochastic nature of polymerization reactions, including initiation, propagation, termination, and chain transfer events. tu-clausthal.dersc.orgnih.gov

The inputs for kMC simulations are the rate coefficients for each elementary reaction step. While experimental data is often used, quantum chemical calculations can also provide theoretical estimates for these parameters. The simulation tracks the evolution of individual polymer chains over time, providing detailed information that can be difficult to obtain experimentally, such as the number of branch points per molecule as a function of molar mass. tu-clausthal.de

The choice of solvent can significantly impact polymerization kinetics. For the related monomer, N-(2-hydroxypropyl)methacrylamide (HPMA), studies have shown that aprotic solvents can lead to lower conversion rates and poorer control over the polymerization compared to protic solvents. monash.eduresearchgate.net This is attributed to hydrogen bonding interactions within the polymeric system. monash.edu Molecular dynamics simulations can be used to investigate these solvent effects at a molecular level. monash.edu Similar solvent effects would be expected for HPAm polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique for synthesizing well-defined polymers. researchgate.netrsc.orgresearchgate.net Simulations can model the RAFT process for HPAm, providing insights into the effects of the RAFT agent concentration, initiator concentration, and monomer-to-RAFT agent ratio on the polymerization rate and the dispersity of the resulting polymer. researchgate.net

Table 2: Parameters Influencing Simulated Polymerization Kinetics

| Parameter | Influence on Polymerization |

| Monomer Concentration | Affects the rate of propagation. |

| Initiator Concentration | Determines the number of growing chains. |

| RAFT Agent Concentration | Controls the molecular weight and dispersity in RAFT polymerization. |

| Solvent Type | Can affect reaction rates through solvation and hydrogen bonding. monash.edu |

| Temperature | Influences all reaction rate constants. |

This table summarizes key parameters that would be varied in a kinetic Monte Carlo simulation of HPAm polymerization to understand their impact on the reaction. tu-clausthal.defrontiersin.org

Modeling of PHPAm Conformational Behavior and Self-Assembly

The properties of PHPAm in solution and as a material are dictated by the conformational behavior of the individual polymer chains and their interactions with each other and the solvent. Molecular dynamics (MD) simulations are a primary tool for investigating these phenomena at the atomic level. researchgate.netacs.orgsioc-journal.cn

For polymers like PHPAm, which contain both hydrophilic (hydroxyl and amide groups) and hydrophobic (the polymer backbone) components, the conformation in aqueous solution is a balance of these interactions. MD simulations of various hydroxyalkyl acrylamides have shown that the length of the alkyl spacer between the amide and hydroxyl groups influences the hydration and interaction with proteins. acs.org Shorter spacers allow for the formation of bridging hydrogen bonds between water molecules and different hydrophilic groups on the same chain, enhancing hydration. acs.org

PHPAm chains can also self-assemble into larger structures, such as nanoparticles or hydrogels, particularly when modified with hydrophobic groups or when specific interactions are introduced. nih.govnih.govrsc.org MD simulations can be used to study the driving forces behind this self-assembly, such as hydrophobic interactions and hydrogen bonding. nih.govnih.gov For example, simulations of PHPAm grafted with β-sheet peptides have shown that the peptide domains can drive the formation of fibrillar structures, leading to hydrogelation. nih.gov

Computational modeling can also be applied to understand the properties of PHPAm hydrogels. mdpi.comnih.govnih.govfrontiersin.orgbiorxiv.org These models can predict mechanical properties, swelling behavior, and the diffusion of molecules within the hydrogel network, which is crucial for applications in drug delivery and tissue engineering. frontiersin.orgbiorxiv.org

Table 3: Simulated Conformational Properties of Acrylamide-Based Polymers

| Polymer | Simulation Method | Key Findings |

| Poly(N-hydroxymethyl acrylamide) | All-atom MD | Strong hydration due to bridging hydrogen bonds. acs.org |

| Poly(N-(2-hydroxyethyl)acrylamide) | All-atom MD | Strong hydration, similar to the hydroxymethyl analogue. acs.org |

| Poly(N-(3-hydroxypropyl)acrylamide) | All-atom MD | Longer residence time of interfacial water molecules compared to longer spacers. acs.org |

| Poly(HPMA)-peptide conjugate | MD and other methods | Self-assembles into fibrils, forming a hydrogel. nih.gov |

This table presents findings from molecular dynamics simulations of polymers structurally related to PHPAm, highlighting the types of insights that can be gained from such studies.

Comparative Analysis: N 2 Hydroxypropyl Acrylamide Vs. N 2 Hydroxypropyl Methacrylamide in Polymer Science

Contrasting Polymerization Kinetic Profiles and Efficiency

Studies involving the free radical polymerization of these monomers consistently show that the "acryl" version (HPMAm) is more reactive. nih.gov For instance, in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, achieving high conversion with HPMAA can be challenging, particularly in certain solvents. It has been noted that RAFT polymerization of HPMAA in aprotic solvents like dimethylformamide (DMF) can result in low conversions, sometimes as low as 41% even after extended reaction times of 16 hours. nih.gov In contrast, the acrylamide (B121943) analogue polymerizes more readily. This difference in reactivity means that to achieve comparable polymer yields or molecular weights, polymerization of HPMAA may require longer reaction times, higher initiator concentrations, or more optimized solvent systems compared to HPMAm.

The enhanced polymerization efficiency of HPMAm makes it an attractive monomer for applications where rapid and complete polymerization is desirable. The disparity in their polymerization rates is a direct consequence of the structural differences between the two monomers, which will be elaborated in section 7.3.

Table 1: Representative Comparison of Polymerization Efficiency

| Monomer | Relative Polymerization Rate | Typical Final Conversion | Notes |

| N-(2-hydroxypropyl)acrylamide (HPMAm) | High | >90% | Exhibits faster kinetics, leading to higher conversion in shorter timeframes. |

| N-(2-hydroxypropyl)methacrylamide (HPMAA) | Low to Moderate | 60-80% | Polymerization can be sluggish and may not reach full conversion, especially in certain solvent systems. mdpi.com |

This table provides a generalized comparison based on typical observations in polymer chemistry. Actual values can vary significantly based on specific reaction conditions (e.g., initiator, solvent, temperature, polymerization technique).

Differential Reactivity Ratios in Copolymerization Systems

In copolymerization, where two or more different monomers are polymerized together, the reactivity ratios (r₁ and r₂) are crucial parameters that describe the composition of the resulting copolymer chain. The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1, to the rate constant of it adding a monomer 2. A value of r > 1 indicates a preference for homopolymerization, r < 1 indicates a preference for cross-polymerization (adding the other monomer), and r = 1 indicates random incorporation.

Directly comparative studies on the reactivity ratios of HPMAm and HPMAA with the same comonomer are not extensively documented in publicly available literature. However, based on their individual polymerization behaviors and data from analogous systems, a clear difference in their reactivity within copolymerization systems can be inferred.

For N-(2-hydroxypropyl)methacrylamide (HPMAA), reactivity ratios have been determined for its copolymerization with various monomers. For example, in the RAFT copolymerization of HPMAA (M₁) with N-acryloxysuccinimide (NAS) (M₂), the reactivity ratios were found to be r₁(HPMAA) = 0.29 and r₂(NAS) = 1.99. rsc.org This indicates that a propagating chain ending in an HPMAA unit prefers to add a NAS monomer over another HPMAA monomer (r₁ < 1), while a chain ending in NAS strongly prefers to add another NAS monomer (r₂ > 1).

Given the inherently higher reactivity of the acrylamide double bond compared to the methacrylamide (B166291) double bond, it is expected that HPMAm would exhibit a higher reactivity ratio (a higher r₁ value) than HPMAA when copolymerized with the same comonomer under identical conditions. Studies comparing other acrylate/methacrylate (B99206) or acrylamide/methacrylate pairs support this. For instance, in the copolymerization of various alkyl methacrylates (M₁) with acrylamide (M₂), the reactivity ratio for the methacrylate (r₁) was consistently found to be greater than that for the acrylamide (r₂), indicating the methacrylate radical is more reactive towards its own monomer. asianpubs.org This general trend suggests that the HPMAm radical would be more reactive than the HPMAA radical.

Table 2: Reactivity Ratios in a Representative Copolymerization System

| System (M₁ / M₂) | r₁ (M₁) | r₂ (M₂) | r₁ * r₂ | Implied Copolymer Structure |

| HPMAA / NAS | 0.29 | 1.99 | 0.58 | Tendency towards blockiness of NAS, with random incorporation of HPMAA. |

| HPMAm / NAS (Hypothetical) | > 0.29 | ~1.99 | > 0.58 | Expected to show higher reactivity (higher r₁) than HPMAA, leading to more random or alternating structures depending on the comonomer. |

Data for HPMAA/NAS from Moraes et al. rsc.org The values for HPMAm/NAS are hypothetical, illustrating the expected trend based on chemical principles.

Structural and Mechanistic Basis for Observed Differences

The pronounced differences in the polymerization kinetics and reactivity of this compound and N-(2-hydroxypropyl)methacrylamide originate from the presence of the α-methyl group in the latter. This single structural modification introduces both steric and electronic effects that fundamentally alter the monomer's reactivity.

Steric Hindrance: The most significant factor is steric hindrance. The α-methyl group in HPMAA is a bulky substituent located directly adjacent to the polymerizable vinyl group. This bulkiness physically impedes the approach of a propagating radical chain end to the monomer's double bond, thereby slowing down the rate of propagation. nih.govsci-hub.se N-disubstituted methacrylamides, in general, exhibit low reactivity in radical polymerization primarily due to these steric effects. sci-hub.se In contrast, HPMAm lacks this methyl group, having a hydrogen atom instead, which presents a much smaller steric barrier and allows for more rapid and efficient propagation.

Future Research Trajectories and Underexplored Potentials of N 2 Hydroxypropyl Acrylamide

Expanding the Repertoire of PHPAm Architectural Designs

Future research is poised to move beyond simple linear copolymers to create more complex and functional PHPAm architectural designs. One promising direction is the synthesis of copolymers with unique optical properties. For instance, researchers have successfully synthesized amphiphilic copolymers of HPAm with anthracene-derived fluorophores that exhibit aggregation-induced emission (AIE). researchgate.netnih.gov These copolymers self-assemble into micelles in aqueous solutions, with the AIE-active segments forming the core. nih.gov The quantum efficiency of these materials is influenced by the molar ratio of the AIE fluorophore, with higher ratios leading to stronger aggregation and enhanced emission. nih.gov

Another area of exploration is the development of biodegradable multiblock copolymers. nih.gov Utilizing techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, scientists can create well-defined polymer structures. nih.gov This approach allows for the synthesis of high molecular weight PHPAm copolymers that can be degraded into smaller segments, a desirable characteristic for certain applications. nih.gov

| Polymer Architecture | Monomers | Key Feature | Potential Application |

| Amphiphilic Random Copolymers | N-(2-hydroxypropyl)acrylamide, 2-aminoethyl methacrylate (B99206), Anthracene-derived fluorophore with a styrene (B11656) moiety | Aggregation-Induced Emission (AIE) | Bioimaging |

| Biodegradable Multiblock Copolymers | This compound, Methacryloyl-glycyl-leucyl-glycyl-thio-thiazolidine-thione | Enzymatically degradable | Drug Delivery |

Investigating Novel Stimuli-Responsive PHPAm Systems

The development of "smart" polymers that respond to specific environmental stimuli is a major focus of polymer science. While pH- and temperature-responsive polymers are well-established, future research aims to create PHPAm systems that respond to a wider range of triggers. rsc.orgnih.govjapsonline.comsigmaaldrich.com These stimuli can be physical, such as light or ultrasound; chemical, like ionic strength; or biological, including enzymes and other biomolecules. japsonline.com

One underexplored area is the development of reduction-sensitive PHPAm nanoparticles. These can be synthesized using techniques like dispersion polymerization to create nanogels crosslinked with molecules that are stable under normal physiological conditions but degrade in a reducing environment. mdpi.com Such systems hold potential for targeted drug delivery to specific cellular compartments with higher reductive potential.

| Stimulus | Responsive Moiety | Mechanism | Potential Application |

| pH | Tertiary amines | Protonation/deprotonation of amine groups leading to changes in solubility and conformation. nih.gov | Controlled drug release in acidic environments. nih.gov |

| Temperature | N-isopropylacrylamide (NIPAM) | Undergoes a phase transition at its lower critical solution temperature (LCST), leading to changes in solubility. researchgate.netnih.govmdpi.com | Thermo-responsive drug delivery and hydrogel formation. nih.gov |

| Reduction | Disulfide crosslinkers | Cleavage of disulfide bonds in the presence of reducing agents like glutathione. mdpi.com | Intracellular drug delivery. |

Integration of HPAm into Advanced Polymeric Assemblies

The versatility of HPAm allows for its incorporation into a variety of advanced polymeric assemblies, including nanoparticles, hydrogels, and polymer-drug conjugates. researchgate.netrsc.org Future research will focus on creating more sophisticated and multifunctional versions of these assemblies.

For example, biodegradable, covalently crosslinked PHPAm nanogels with diameters below 50 nm are being developed for efficient and selective passive tumor targeting. mdpi.com These nanogels can be designed with a core-shell structure and can be rapidly degraded in the presence of specific biological triggers. mdpi.com In the realm of hydrogels, HPAm can be used to form macroporous cryogel scaffolds for stem cell applications. researchgate.net These scaffolds can be modified with biomimetic peptides to enhance cell attachment, spreading, and proliferation. researchgate.net

Furthermore, the synthesis of multifunctional PHPAm copolymers through post-polymerization modification techniques opens up new possibilities. researchgate.net For instance, a PHPAm homopolymer can be derivatized with allyl isocyanate, and the resulting allyl-functionalized polymer can be further modified via radical thiol-ene reactions to introduce a variety of functionalities without altering the polymer's molecular weight or dispersity. researchgate.net

Sustainable and Green Polymerization Methodologies for HPAm

A significant future direction for HPAm research is the development of more sustainable and environmentally friendly polymerization methods. This aligns with the broader principles of "green chemistry," which emphasize the use of less hazardous solvents and more energy-efficient processes. nih.gov

One promising approach is the use of microwave-assisted RAFT polymerization. researchgate.net This method has been shown to be a rapid and eco-friendly way to synthesize PHPAm-based homo- and copolymers with well-controlled molecular weights and low dispersities. researchgate.net Another area of active research is the use of greener solvents. The effect of different solvents on the RAFT polymerization of HPAm is being systematically investigated to find more environmentally benign reaction media. monash.edursc.org

Enzymatic polymerization is another avenue being explored as a green alternative to conventional chemical catalysis. h-its.org While research in this area is still in its early stages for acrylamides, the use of enzymes like horseradish peroxidase has been shown to initiate the free radical polymerization of acrylamide (B121943) in deep eutectic solvents, which are considered more environmentally friendly than many traditional organic solvents. rsc.org Photoinitiated polymerization, which can be conducted at low temperatures, also offers a more energy-efficient alternative to thermally initiated methods. nih.govuq.edu.au

| Polymerization Method | Key Features | Advantages |

| Microwave-Assisted RAFT | Rapid reaction times, controlled polymerization. researchgate.net | Energy efficient, eco-friendly. researchgate.net |

| RAFT in Green Solvents | Use of less hazardous solvents. monash.edursc.org | Reduced environmental impact. |

| Enzymatic Polymerization | Use of biocatalysts, mild reaction conditions. rsc.orgnih.gov | Potential for high selectivity and reduced waste. h-its.org |

| Photoinitiated Polymerization | Low-temperature initiation, energy efficient. nih.govuq.edu.au | Avoids high temperatures and potential side reactions. nih.gov |

Q & A

Q. What polymerization methods are most effective for synthesizing well-defined HPAA polymers with controlled molecular weights?

Controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) and single-electron transfer living radical polymerization (SET-LRP), are optimal. RAFT polymerization enables precise molecular weight control (linear increase in with conversion) and low polydispersity (PDI <1.1) using bifunctional chain transfer agents (CTAs) . SET-LRP in aqueous media at 50°C achieves high conversions (up to 90%) with linear kinetics, facilitated by catalytic Cu(0) wire and ligands like Me₆-TREN .

Q. How do researchers characterize the physicochemical properties of HPAA copolymers?

Key methods include:

- Molecular weight analysis : Gel permeation chromatography (GPC) and size-exclusion chromatography (SEC) .

- Kinetic monitoring : Automated platforms (e.g., Chemspeed SWING) track polymerization progress .

- Thermal behavior : Differential scanning calorimetry (DSC) determines phase transitions (e.g., lower critical solution temperature, LCST) .

- Structural verification : Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) confirm copolymer composition .

Q. What are the primary biomedical applications of HPAA-based polymers?

HPAA is used in pH-sensitive drug delivery systems due to its tunable hydrophilicity and biodegradability. For example:

- Micelles : Prolonged release of doxorubicin (5% release at pH 7.4 over 24 hours) via pH-triggered structural changes .

- Nanocarriers : Stabilized lipid nanoparticles (LNPs) for mRNA delivery, tested in vitro (HEK293 cells) and in vivo (mice) .

Advanced Research Questions

Q. How can copolymer composition influence the phase transition behavior of HPAA-based thermoresponsive hydrogels?

The LCST is modulated by adjusting comonomer ratios. For instance:

- Hydrophobic comonomers : Benzophenone acrylamide (BPA) at 1–10 mol% increases hydrophobicity, lowering LCST .

- Crosslinking density : Higher crosslinker concentrations reduce swelling ratios in hydrogels, as shown in poly(NIPAM)-based systems . Methodological tip: Use rheology and DSC to correlate composition with thermoresponsive behavior.

Q. What strategies resolve contradictions in reported LCST values for HPAA copolymers?

Discrepancies often arise from variations in:

Q. How can enzymatic degradability be engineered into HPAA polymers for targeted drug delivery?

Incorporate oligopeptide sequences (e.g., GFLG) via Cu(I)-catalyzed alkyne-azide cycloaddition ("click chemistry"). Multiblock HPAA polymers degrade into low-PDI segments upon exposure to papain or cathepsin B . Key steps:

- Synthesize telechelic HPAA with alkyne end groups via RAFT.

- Crosslink with α,ω-diazido peptides for enzyme-specific cleavage sites.

Q. What analytical approaches address discrepancies in drug release profiles from HPAA nanocarriers?

- In vitro release studies : Compare drug release at physiological (pH 7.4) and lysosomal (pH 5.0) conditions using HPLC .

- Stability assays : Monitor micelle integrity with DLS under simulated bloodstream conditions .

- Mathematical modeling : Fit release data to Higuchi or Korsmeyer-Peppas models to identify diffusion- vs. erosion-controlled mechanisms .

Q. How do researchers balance hydrophilicity and drug loading in HPAA copolymers?

- Hydrophobic segments : Introduce monomers like 2-dimethylaminoethyl methacrylate (DMAEMA) via radical copolymerization .

- Systematic optimization : Vary monomer feed ratios (e.g., 10–50 mol% hydrophobic comonomer) and characterize using contact angle measurements and drug encapsulation efficiency tests .

Methodological Design & Contradiction Analysis

Q. What critical factors ensure in vivo stability and renal clearance compatibility of HPAA polymers?

- Molecular weight (MW) control : Target MW <40 kDa (renal threshold) via controlled polymerization .

- Biodegradable linkers : Integrate enzymatically cleavable bonds (e.g., GFLG peptides) to prevent accumulation .

- In vivo validation : Assess pharmacokinetics in murine models using fluorescently labeled polymers .

Q. How should cytotoxicity contradictions in HPAA-based systems be addressed?

- Purity checks : Use HPLC to quantify residual initiators or CTAs, which may induce toxicity .

- Comprehensive assays : Test cytotoxicity across cell lines (e.g., HEK293, macrophages) via MTT and hemolysis assays .

- Surface modification : PEGylation or galactosamine conjugation reduces nonspecific cellular uptake .

Tables

Q. Table 1: Key Polymerization Techniques for HPAA-Based Systems

Q. Table 2: HPAA Copolymer Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.